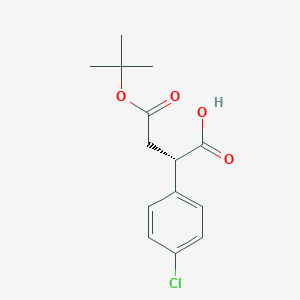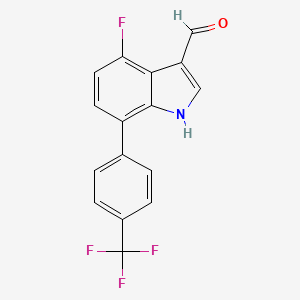
4-Fluoro-7-(4-(trifluoromethyl)phenyl)indole-3-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-7-(4-(trifluoromethyl)phenyl)indole-3-carboxaldehyde is a fluorinated indole derivative. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable compound for scientific research .
準備方法
The synthesis of 4-Fluoro-7-(4-(trifluoromethyl)phenyl)indole-3-carboxaldehyde involves several steps. One common method is the electrophilic fluorination of indole derivatives. For example, treatment of N-acylindole with trifluoromethyl hypofluorite in CF3Cl at low temperatures can yield fluorinated indole derivatives . Another method involves the use of cesium fluoroxysulfate (CsOSO3F) or Selectfluor for the fluorination of indoles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反応の分析
4-Fluoro-7-(4-(trifluoromethyl)phenyl)indole-3-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophilic reagents like halogens. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-Fluoro-7-(4-(trifluoromethyl)phenyl)indole-3-carboxaldehyde has several scientific research applications:
作用機序
The mechanism of action of 4-Fluoro-7-(4-(trifluoromethyl)phenyl)indole-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to bind to biological receptors, increasing its potency and selectivity . The exact molecular targets and pathways depend on the specific biological activity being studied, but common targets include enzymes, receptors, and signaling pathways involved in inflammation, cancer, and viral infections .
類似化合物との比較
4-Fluoro-7-(4-(trifluoromethyl)phenyl)indole-3-carboxaldehyde can be compared with other fluorinated indole derivatives, such as:
7-Fluoro-4-(4-(trifluoromethyl)phenyl)indole-3-acetic acid: Similar in structure but with an acetic acid group instead of an aldehyde group.
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of an indole ring. The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and trifluoromethyl groups, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C16H9F4NO |
|---|---|
分子量 |
307.24 g/mol |
IUPAC名 |
4-fluoro-7-[4-(trifluoromethyl)phenyl]-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C16H9F4NO/c17-13-6-5-12(15-14(13)10(8-22)7-21-15)9-1-3-11(4-2-9)16(18,19)20/h1-8,21H |
InChIキー |
NECPARAJPFNJQN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C3C(=C(C=C2)F)C(=CN3)C=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


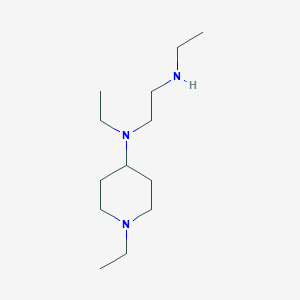
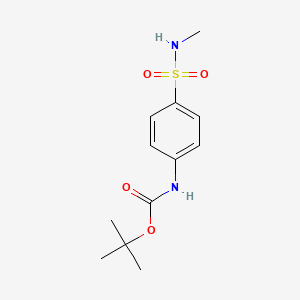
![2-(But-3-yn-1-yl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B15243743.png)
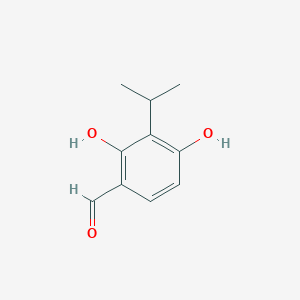
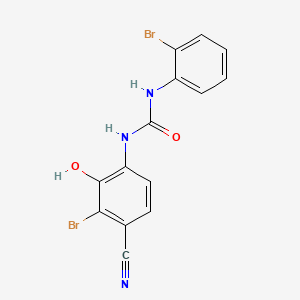
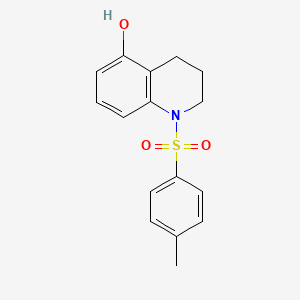
![5-Methyl-6,7-dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile](/img/structure/B15243761.png)
![3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B15243764.png)

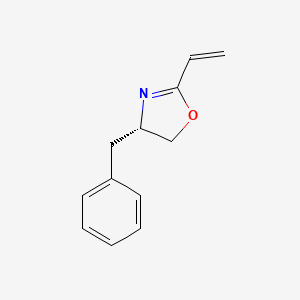
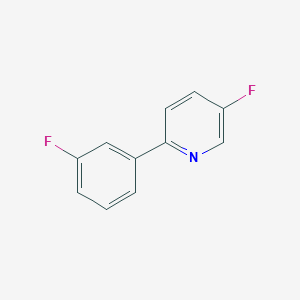
![7'-Bromo-1,3,3',4'-tetrahydro-1'H-spiro[indene-2,2'-naphthalen]-1'-one](/img/structure/B15243781.png)
![2,2-Di([1,1'-biphenyl]-4-yl)-1-phenylethanone](/img/structure/B15243794.png)
